n-Nonanoylmorpholine

Overview

Description

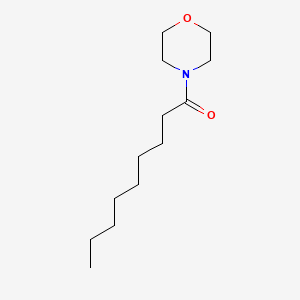

n-Nonanoylmorpholine (CAS 5299-64-9) is a morpholine derivative with a nonanoyl (C9H17CO-) group attached to the nitrogen atom of the morpholine ring. It is classified as a dual-use chemical under international export control frameworks such as the Wassenaar Arrangement and India’s SCOMET list .

Structurally, the compound combines the polar morpholine ring with a long hydrophobic alkyl chain, making it amphiphilic. This property may contribute to its utility in formulations requiring solubility modulation or surface activity. Recent studies have also identified its use in the rapid screening of riot control agents, underscoring its relevance in security and defense research .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Nonanoylmorpholine is synthesized through the reaction of morpholine with the acyl chloride of pelargonic acid. The reaction typically involves the use of a solvent like acetone or propanol and is carried out under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: n-Nonanoylmorpholine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

n-Nonanoylmorpholine has several significant applications across different scientific domains:

Chemistry

- Solvent for Lachrymatory Formulations : It is utilized as a solvent in formulations containing CR gas (2-chlorobenzylidene malononitrile) and CS gas (o-chlorobenzylidene malononitrile), enhancing their effectiveness as tear gases for crowd control and personal defense .

- Chemical Reactions : The compound undergoes various chemical reactions including oxidation, reduction, and substitution, making it valuable for synthetic chemistry applications.

Biology

- Insect Repellent Properties : Research indicates that this compound exhibits insect repellent properties against Aedes aegypti mosquitoes, suggesting potential applications in pest control .

- Biological Activity : The compound interacts with specific molecular targets, influencing metabolic pathways and potentially affecting lipid metabolism.

Medicine

- Self-defense Formulations : It is incorporated into personal self-defense chemical agents, providing a non-lethal means of incapacitating individuals during confrontations .

Industrial Applications

- Solvent in Various Industries : Beyond its use in lachrymatory formulations, this compound serves as a solvent in multiple industrial processes, enhancing the solubility of various compounds.

Study on Neurotoxicity

Research has indicated that this compound may pose neurotoxic risks at certain concentrations, necessitating further investigation into its safety profile when used in formulations intended for human exposure.

Metabolic Effects

A study assessing the metabolic impact of this compound revealed alterations in lipid metabolism, potentially affecting energy production pathways within biological systems.

Regulatory Considerations

Due to its potential use as an incapacitating agent, this compound falls under various regulatory frameworks that monitor its usage and distribution. Its classification under chemical control regulations underscores the importance of careful handling and application in both research and industrial contexts .

Mechanism of Action

The mechanism of action of n-Nonanoylmorpholine involves its interaction with specific molecular targets. As a solvent in lachrymatory formulations, it enhances the effectiveness of CR gas or CS gas by increasing their solubility and dispersion. This results in a more potent and prolonged effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Morpholine Derivatives

N-Acetoacetylmorpholine (CAS 16695-54-8)

- Structure : Features an acetoacetyl group (CH3COCH2CO-) attached to the morpholine nitrogen.

- Molecular Formula: C8H13NO3 (MW: 171.19) .

- Applications: Primarily used as a high-purity reference standard in analytical chemistry and pharmaceutical research. Unlike n-Nonanoylmorpholine, it lacks regulatory restrictions, reflecting its non-hazardous profile .

- Key Differences: Shorter carbon chain (acetyl vs. nonanoyl) reduces lipophilicity. No dual-use classification, indicating lower toxicity or CW relevance.

N-Formylmorpholine (CAS 4394-85-8)

- Structure : Contains a formyl group (HCO-) bonded to the morpholine nitrogen.

- Molecular Formula: C5H9NO2 (MW: 115.13) .

- Applications : Widely used as a solvent in industrial processes, particularly in gas sweetening and polymer production. Its low molecular weight and polar nature enhance solubility in aqueous systems.

- Key Differences: Lacks the long alkyl chain of this compound, limiting amphiphilic behavior. Not listed on export control lists, indicating minimal security concerns.

N-Nitrosomorpholine (CAS 59-89-2)

- Structure: Incorporates a nitroso (NO-) group on the morpholine nitrogen.

- Molecular Formula : C4H8N2O2 (MW: 116.12) .

- Applications: A nitrosamine compound, historically studied for its carcinogenic properties. Unlike this compound, it is primarily referenced in toxicological research rather than defense applications.

- Key Differences: Nitroso group confers high reactivity and carcinogenicity, unlike the nonanoyl group. Absent from dual-use lists but regulated due to health hazards.

Functional Comparison and Regulatory Status

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Functional Group |

|---|---|---|---|---|

| This compound | 5299-64-9 | C13H25NO2 | 227.34 | Nonanoyl (C9H17CO-) |

| N-Acetoacetylmorpholine | 16695-54-8 | C8H13NO3 | 171.19 | Acetoacetyl (CH3COCH2CO-) |

| N-Formylmorpholine | 4394-85-8 | C5H9NO2 | 115.13 | Formyl (HCO-) |

| N-Nitrosomorpholine | 59-89-2 | C4H8N2O2 | 116.12 | Nitroso (NO-) |

Research Findings and Industrial Relevance

- This compound is critical in developing non-lethal riot control agents, as demonstrated in rapid screening methodologies . Its amphiphilic structure enables interactions with biological membranes, enhancing its utility in defense applications.

- N-Nitrosomorpholine’s carcinogenicity has made it a model compound in studying nitrosamine-induced toxicity, though it lacks the industrial utility of its counterparts .

- N-Formylmorpholine and N-Acetoacetylmorpholine serve niche roles in chemical synthesis and analysis, underscoring the versatility of morpholine derivatives in non-defense sectors .

Biological Activity

n-Nonanoylmorpholine, also known by its chemical name (MPA), is a compound that has garnered attention for its potential applications in various fields, including its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : C_{11}H_{21}NO

- Molecular Weight : 185.30 g/mol

- CAS Number : 5299-64-9

This compound is categorized as a morpholine derivative with a nonanoyl group. Its structure can be represented as follows:

Research indicates that this compound exhibits biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.

- Cell Membrane Interaction : The compound has lipophilic properties which may allow it to interact with cell membranes, influencing membrane fluidity and permeability.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

Case Studies

- Study on Neurotoxicity :

- Metabolic Effects :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound | Molecular Weight (g/mol) | Enzymatic Inhibition | Neurotoxicity Risk | Lipid Metabolism Effect |

|---|---|---|---|---|

| This compound | 185.30 | Yes | High | Altered |

| Nonanoic acid (Pelargonic acid) | 158.24 | No | Low | Minimal |

| Morpholine | 87.11 | Yes | Moderate | None |

Regulatory Considerations

This compound is subject to various regulatory frameworks due to its potential use as an incapacitating agent. It is classified under chemical control regulations, emphasizing the importance of monitoring its usage and distribution .

Q & A

Basic Research Questions

Q. What established synthesis routes exist for n-Nonanoylmorpholine, and how can reaction conditions be systematically optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves the acylation of morpholine with nonanoyl chloride. Key parameters include:

- Temperature : 0–5°C (exothermic reaction control) to minimize side reactions.

- Solvent : Anhydrous dichloromethane or THF to avoid hydrolysis of the acyl chloride.

- Stoichiometry : A 1.2:1 molar ratio of nonanoyl chloride to morpholine ensures complete conversion.

- Workup : Sequential washes with NaHCO₃ (to remove HCl) and brine (to remove unreacted reagents).

Characterization via ¹H/¹³C NMR and GC-MS is critical for purity validation. For optimization, fractional factorial design can identify interactions between variables (e.g., solvent polarity vs. reaction time) .

| Synthesis Method | Yield (%) | Purity (GC-MS) | Key Variables |

|---|---|---|---|

| Classical acylation | 78–85 | ≥98% | Low temp, excess acyl chloride |

| Microwave-assisted | 88–92 | ≥99% | Reduced reaction time (20 min vs. 6 hr) |

Q. Which spectroscopic techniques are most robust for characterizing this compound, and what spectral markers are diagnostic?

- Methodological Answer :

- ¹H NMR : A triplet at δ 2.35–2.45 ppm (morpholine N-CH₂), a multiplet at δ 3.55–3.70 ppm (morpholine O-CH₂), and a triplet at δ 2.20–2.30 ppm (nonanoyl CH₂ adjacent to carbonyl).

- IR : Strong absorption at 1640–1680 cm⁻¹ (C=O stretch) and 1100–1150 cm⁻¹ (C-O-C stretch).

- MS : Molecular ion peak at m/z 213 (M⁺) with fragmentation patterns confirming morpholine ring stability.

Cross-validation using orthogonal techniques (e.g., comparing NMR with X-ray crystallography for solid-state confirmation) reduces instrumental bias .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound be resolved across studies?

- Methodological Answer : Contradictions often arise from:

- Sample purity : Trace moisture hydrolyzes the amide bond, altering calorimetric data. Use Karl Fischer titration to verify dryness (<0.01% H₂O).

- Experimental setups : Compare bomb calorimetry (solid-state) vs. solution-phase measurements. Apply the Benson group increment method to reconcile gas-phase vs. condensed-phase values.

- Computational models : Use Gaussian-optimized DFT (e.g., B3LYP/6-311+G(d,p)) to predict ΔHf, then validate against experimental data via Bland-Altman analysis .

Q. What mechanistic insights do computational models (e.g., DFT, MD simulations) provide about this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Transition State Analysis : DFT calculations reveal a tetrahedral intermediate with a 15–20 kcal/mol activation barrier for nucleophilic attack.

- Solvent Effects : Molecular dynamics (MD) simulations in polar aprotic solvents (e.g., DMF) show accelerated reaction kinetics due to stabilized partial charges.

- Validation : Compare computed kinetic isotope effects (KIEs) with experimental deuterium-labeled studies. Discrepancies >10% suggest oversimplified solvation models in simulations .

| Computational Model | Predicted Activation Energy (kcal/mol) | Experimental KIE |

|---|---|---|

| B3LYP/6-31G(d) | 18.5 | 1.12 ± 0.05 |

| M06-2X/cc-pVTZ | 17.8 | 1.09 ± 0.03 |

Q. How can researchers design experiments to address conflicting data on this compound’s stability under oxidative conditions?

- Methodological Answer : Conflicting stability profiles (e.g., decomposition rates in air vs. inert atmosphere) require:

- Controlled Replicates : Use Schlenk lines for oxygen-free experiments and compare with ambient-air setups.

- Analytical Consistency : Track degradation via HPLC-UV (λ = 210 nm for carbonyl absorption) rather than TLC alone.

- Accelerated Aging Studies : Apply Arrhenius kinetics at 40–60°C to extrapolate shelf-life, but validate with real-time data to avoid non-linear Arrhenius behavior .

Guidelines for Structuring Research Questions

- Avoid Oversimplification : Instead of "Is this compound stable in water?", ask, "How do pH and temperature synergistically influence the hydrolysis kinetics of this compound?" .

- Prioritize Replicability : Detailed protocols for synthesis and characterization must include error margins (e.g., "Yield: 85% ± 2%") to facilitate cross-study comparisons .

Properties

IUPAC Name |

1-morpholin-4-ylnonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-13(15)14-9-11-16-12-10-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRDJXSTGSUITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201022 | |

| Record name | Pelargonic acid morpholide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5299-64-9 | |

| Record name | 4-Nonanoylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonic acid morpholide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005299649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nonanoylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pelargonic acid morpholide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NONANOYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2NEP40LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.